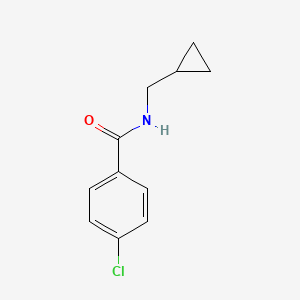
N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DCM is a sulfonamide derivative that has been shown to have potent inhibitory effects on various enzymes, including carbonic anhydrase and matrix metalloproteinases.
作用机制
The mechanism of action of DCM involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. DCM has been shown to have a high affinity for the active site of carbonic anhydrase, which explains its potent inhibitory effects on the enzyme. The exact mechanism of action of DCM on matrix metalloproteinases is not fully understood, but it is believed to involve the inhibition of the enzyme's zinc-dependent catalytic activity.
Biochemical and Physiological Effects:
DCM has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrase by DCM can lead to a decrease in the production of aqueous humor in the eye, which has potential therapeutic applications in the treatment of glaucoma. DCM has also been shown to have anti-inflammatory effects, which may be due to its inhibition of matrix metalloproteinases. Additionally, DCM has been shown to have antitumor effects in various cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of using DCM in lab experiments is its potent inhibitory effects on enzymes such as carbonic anhydrase and matrix metalloproteinases. This makes it a valuable tool for studying the role of these enzymes in various diseases and for developing potential therapeutic agents. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on DCM. One area of future research could be the development of more potent and selective inhibitors of carbonic anhydrase and matrix metalloproteinases based on the structure of DCM. Another area of future research could be the investigation of the potential therapeutic applications of DCM in the treatment of diseases such as glaucoma, epilepsy, and cancer. Finally, further studies are needed to fully understand the mechanism of action of DCM on matrix metalloproteinases and to identify other potential targets for the compound.
合成方法
The synthesis of DCM involves the reaction of 3,4-dichloroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide derivative. The reaction typically takes place in an organic solvent, such as dichloromethane or chloroform, and is followed by purification using chromatography techniques.
科学研究应用
DCM has been extensively used in scientific research due to its inhibitory effects on various enzymes. Carbonic anhydrase, for example, is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. DCM has been shown to inhibit carbonic anhydrase, which has potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. DCM has also been shown to inhibit matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and are involved in various diseases such as cancer and arthritis.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-3-6-13(20-2)14(7-9)21(18,19)17-10-4-5-11(15)12(16)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENALXYEFUIXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)



![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)

![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)
